molecular formula C7H10N4 B12869116 (6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine

(6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine

Cat. No.: B12869116
M. Wt: 150.18 g/mol
InChI Key: JFJHXRGSPXAMQG-UHFFFAOYSA-N
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Description

(6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine typically involves the formation of the imidazole and pyrazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with glyoxal and ammonia can form the imidazole ring, which can then be further reacted with pyrazole derivatives to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

(6-methyl-5H-imidazo[1,2-b]pyrazol-2-yl)methanamine

InChI

InChI=1S/C7H10N4/c1-5-2-7-9-6(3-8)4-11(7)10-5/h2,4,10H,3,8H2,1H3

InChI Key

JFJHXRGSPXAMQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2N1)CN

Origin of Product

United States

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